molecular formula C14H9F2NS B6299293 2-(2,3-Difluoro-4-methylphenyl)benzo[d]thiazole CAS No. 2379321-35-2

2-(2,3-Difluoro-4-methylphenyl)benzo[d]thiazole

Cat. No.: B6299293
CAS No.: 2379321-35-2
M. Wt: 261.29 g/mol
InChI Key: JBCGHTUOMLJJSW-UHFFFAOYSA-N
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Description

Table 2: Potential Derivatization Reactions for the 2-(2,3-Difluoro-4-methylphenyl)benzo[d]thiazole Core

Reaction Type Reagents & Conditions Potential Product
Nitration HNO₃, H₂SO₄ Introduction of -NO₂ group on the benzothiazole (B30560) ring
Halogenation Br₂, FeBr₃ Introduction of -Br group on the benzothiazole ring
Side-chain Bromination NBS, AIBN, CCl₄, reflux 2-(2,3-Difluoro-4-(bromomethyl)phenyl)benzo[d]thiazole

This table presents hypothetical derivatization strategies based on established chemical principles, as specific examples for this compound are not documented. These strategies would allow for the systematic exploration of the chemical space around the core structure, enabling the synthesis of a library of related compounds for various research applications.

Despite a comprehensive search for scientific literature, specific experimental spectroscopic and crystallographic data for the compound “this compound” is not available in the public domain. As a result, an article detailing the advanced spectroscopic characterization and structural elucidation according to the requested outline cannot be generated at this time.

The search included queries for high-resolution nuclear magnetic resonance (¹H, ¹³C, ¹⁹F NMR), Fourier-transform infrared (FT-IR) spectroscopy, high-resolution mass spectrometry (HRMS), and X-ray crystallography data. While information exists for a wide variety of other benzothiazole derivatives, including those with fluorinated phenyl rings, no published studies were identified that specifically characterize the title compound.

Therefore, the creation of data tables and a detailed analysis of its proton environments, carbon skeleton, fluorine shielding effects, vibrational modes, exact mass, fragmentation, or solid-state architecture is not possible without the foundational research data.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,3-difluoro-4-methylphenyl)-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F2NS/c1-8-6-7-9(13(16)12(8)15)14-17-10-4-2-3-5-11(10)18-14/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBCGHTUOMLJJSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C2=NC3=CC=CC=C3S2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F2NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic Characterization and Structural Elucidation

X-ray Crystallography for Solid-State Molecular Architecture (if available for the specific compound or highly relevant analogues)

Crystal Packing and Intermolecular Interactions

The crystal packing of 2-arylbenzothiazole compounds is governed by a combination of non-covalent interactions that dictate how individual molecules arrange themselves into a stable, repeating lattice. Studies on analogous structures reveal that several key interactions are typically observed.

One common packing motif involves π-π stacking interactions. In the crystal structure of a related compound, 2-(2,5-dimethoxyphenyl)benzo[d]thiazole (B8780004), molecules are linked in pairs where the benzothiazole (B30560) ring system of one molecule lies opposite the phenyl ring of an adjacent molecule. nih.gov The distances between the centroids of these interacting rings are typically in the range of 3.5 to 3.7 Å, indicative of significant π-π interactions. nih.gov This arrangement often results in a somewhat flattened herringbone pattern within the crystal lattice. nih.gov

In addition to stacking, weaker hydrogen bonds, such as C—H⋯N and C—H⋯π contacts, play a crucial role in stabilizing the crystal structure. For instance, a hydrogen atom from a phenyl ring can form a weak bond with the nitrogen atom of the thiazole (B1198619) ring in a neighboring molecule. nih.gov Similarly, C—H⋯π contacts, where a hydrogen atom interacts with the electron cloud of an aromatic ring, are also observed. nih.gov The presence of fluorine atoms in 2-(2,3-Difluoro-4-methylphenyl)benzo[d]thiazole would likely introduce additional C—H⋯F or F⋯F interactions, further influencing the packing arrangement. The fluorine atoms on the benzothiazole ring of some derivatives have been shown to interact with hydrogen atoms on nearby amino acid residues like threonine and serine in biological contexts. acs.org

The table below summarizes typical intermolecular interactions observed in the crystal structures of related 2-arylbenzothiazole compounds.

Interaction TypeTypical Atom-Atom/Centroid Distance (Å)Description
π-π Stacking3.5 - 3.7Attraction between the electron clouds of adjacent aromatic rings (benzothiazole and phenyl).
C—H⋯N2.4 - 2.6 (H⋯N)Weak hydrogen bond between a carbon-bound hydrogen and a thiazole nitrogen atom.
C—H⋯π~2.7 (H⋯Centroid)Interaction between a C-H bond and the face of an aromatic ring.

Conformational Analysis of the Benzothiazole and Phenyl Moieties

The conformation of this compound is primarily defined by the rotational freedom around the single bond connecting the benzothiazole and the difluoro-methylphenyl rings. The key parameter describing this conformation is the dihedral angle (or interplanar angle) between the planes of these two aromatic systems.

In many 2-arylbenzothiazole derivatives, the two ring systems are found to be nearly coplanar. For example, the interplanar angle in 2-(2,5-dimethoxyphenyl)benzo[d]thiazole is only 5.38 (2)°. nih.gov Similarly, other derivatives show angles ranging from as low as 3.0° to 5.4°. mdpi.com This near-planarity is often stabilized by intramolecular short contacts. In structures with ortho-substituents on the phenyl ring, such as a methoxy (B1213986) group, a short intramolecular S⋯O contact of around 2.7 Å can occur, which helps to lock the molecule into a planar conformation. nih.gov In the case of this compound, an analogous intramolecular S⋯F short contact might be expected, which would favor a more planar arrangement.

However, significant deviation from planarity can also occur. Depending on the nature and size of the substituents on the phenyl ring, the dihedral angle can increase to as much as 20°. mdpi.com The presence of two fluorine atoms and a methyl group on the phenyl ring of the title compound introduces steric and electronic factors that will influence this angle. The steric bulk of the ortho-fluorine and the meta-methyl group could potentially lead to a greater dihedral angle compared to less substituted analogues to minimize steric hindrance. Computational studies on substituted benzothiazoles confirm that the geometry can be noticeably affected by the nature of the groups attached to the aromatic rings. mdpi.com

The table below provides a summary of observed conformational angles in related compounds.

Compound DerivativeInterplanar Angle (°)Reference
2-(2'-aminophenyl)benzothiazole4.1 - 5.4 mdpi.com
2-(2'-amino-5'-methylphenyl)benzothiazole3.0 mdpi.com
2-(2,5-dimethoxyphenyl)benzo[d]thiazole5.38 nih.gov

This analysis, based on structurally similar molecules, provides a strong foundation for understanding the solid-state structure and conformational preferences of this compound.

Computational and Theoretical Studies of 2 2,3 Difluoro 4 Methylphenyl Benzo D Thiazole

Density Functional Theory (DFT) Calculations for Electronic Structure

DFT is a powerful computational method used to investigate the electronic structure of molecules. Such a study on 2-(2,3-Difluoro-4-methylphenyl)benzo[d]thiazole would provide fundamental insights into its stability, reactivity, and electronic properties.

Geometry Optimization and Energetic Stability

A geometry optimization calculation would be the first step, determining the most stable three-dimensional arrangement of atoms in the molecule—its lowest energy conformation. This would yield precise bond lengths, bond angles, and dihedral angles. The energetic stability of the molecule would be calculated and could be compared to related isomers or derivatives to assess its relative stability.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and their Implications for Reactivity)

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's chemical reactivity and electronic transitions. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of chemical stability. A small gap typically suggests higher reactivity. This analysis would identify the regions of the molecule most likely to act as an electron donor (HOMO) or electron acceptor (LUMO).

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactivity Sites

An MEP map would visualize the electrostatic potential on the electron density surface of the molecule. This map uses a color spectrum to indicate charge distribution: red typically signifies electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-poor regions (positive potential), prone to nucleophilic attack. This would reveal the most likely sites for intermolecular interactions.

Molecular Dynamics Simulations for Conformational Landscape and Flexibility

Molecular dynamics simulations would model the physical movements of the atoms in the molecule over time. This analysis would reveal the molecule's conformational flexibility, identifying the range of shapes it can adopt at a given temperature. It would also highlight the rotational freedom around specific bonds, such as the bond connecting the benzothiazole (B30560) and difluoro-methylphenyl rings, which is critical for understanding how the molecule might interact with other molecules or biological targets.

In Silico Predictions of Molecular Interactions and Binding Affinities

Currently, there is a notable absence of specific computational studies in publicly available scientific literature focusing on the in silico predictions of molecular interactions and binding affinities for the compound this compound. While extensive research exists on the computational analysis of various other benzothiazole derivatives, a direct investigation into the binding modes, interaction patterns, and affinity of this particular molecule with biological targets has not been reported.

General computational methodologies, such as molecular docking and molecular dynamics simulations, are frequently employed to elucidate the potential interactions of benzothiazole-based compounds with various protein targets. These studies often reveal key interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking, that contribute to the binding affinity and biological activity of these molecules. However, without specific studies on this compound, any discussion of its molecular interactions would be speculative and fall outside the scope of this focused article.

Further computational research is required to predict and understand the specific molecular interactions and binding affinities of this compound. Such studies would be invaluable in identifying potential biological targets and elucidating its mechanism of action at a molecular level.

Structure Activity Relationship Sar Studies of 2 2,3 Difluoro 4 Methylphenyl Benzo D Thiazole Analogues

Impact of Difluorination Position on Biological Activity Profiles

The introduction of fluorine atoms into a drug candidate is a common strategy in medicinal chemistry to modulate its physicochemical properties and enhance its biological activity. For 2-phenylbenzothiazole (B1203474) analogues, the position of fluorine substitution on the phenyl ring is critical.

Fluorination can significantly affect the molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. Studies on fluorinated 2-(4-aminophenyl)benzothiazoles have demonstrated that these derivatives can be potent cytotoxic agents against human cancer cell lines. bohrium.com While specific data on the 2,3-difluoro pattern is limited, SAR studies on related compounds show that the placement of electron-withdrawing groups like fluorine dramatically influences the molecule's electronic properties and, consequently, its biological function. For instance, in a series of benzothiazole-phenyl-based dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), analogues with trifluoromethyl (a strong electron-withdrawing group) substitutions on the aromatic ring were well-tolerated by the target enzymes. nih.govnih.gov However, the expectation that fluorine groups would improve metabolic stability was not always met, indicating a complex relationship between substitution patterns and pharmacokinetic properties. nih.gov

The precise positioning of the two fluorine atoms, such as in the 2,3-positions, creates a specific electronic distribution across the phenyl ring, which can influence intermolecular interactions, such as hydrogen bonding and π-π stacking, with biological targets.

Table 1: Hypothetical Impact of Difluorination on Biological Activity This table is illustrative, based on general principles, as specific comparative data for 2,3-difluoro vs. other difluoro-isomers was not available in the provided search results.

Fluorination PatternExpected Electronic EffectPotential Impact on Activity
2,3-DifluoroStrong inductive electron withdrawal, altered ring polarityMay enhance binding affinity through specific electrostatic interactions
2,4-DifluoroDifferent dipole moment and charge distributionCould lead to altered target selectivity or potency
3,5-DifluoroSymmetrical electron withdrawalMay affect molecular symmetry and crystal packing, influencing solubility

Role of Methyl Group Position and Stereochemistry on Molecular Recognition

The methyl group, though simple, can play a significant role in a molecule's interaction with its biological target. Its position on the phenyl ring can influence both the steric and electronic properties of the compound.

In the case of 2-(2,3-difluoro-4-methylphenyl)benzo[d]thiazole, the methyl group at the 4-position can impact activity in several ways:

Steric Hindrance: The methyl group can create steric bulk that may either promote or hinder the optimal binding orientation within a receptor's active site.

Hydrophobic Interactions: It can form favorable hydrophobic interactions with nonpolar amino acid residues in the target protein, potentially increasing binding affinity.

Influence of Substituent Variations on the Benzo[d]thiazole Core on Activity

Research indicates that the antiproliferative activity of 2-phenylbenzothiazole derivatives is highly dependent on the position of substituents on the benzothiazole (B30560) skeleton. researchgate.net For example, the introduction of a fluorine atom at the 5-position of the benzothiazole ring in 2-(4-amino-3-methylphenyl)benzothiazole resulted in the most potent compound in a new generation of antitumor benzothiazoles. bohrium.com In another study, density functional theory (DFT) calculations on 2-mercaptobenzothiazole (B37678) showed that substituting functional groups at the C6 position had a significant impact on the molecule's interaction energies. rsc.org Electron-donating groups (-NH2, -OCH3, -CH3) were found to enhance covalent interactions. rsc.org This suggests that the electronic nature of substituents on the benzothiazole core directly modulates the compound's reactivity and binding capabilities.

Table 2: Effect of Substituents at C6 of the Benzothiazole Ring on Interaction Energy

Substituent at C6Interaction Energy (eV)Effect Type
-NO₂0.629Electron-Withdrawing
-Cl0.699Electron-Withdrawing
-H (Unsubstituted)0.715Reference
-CH₃0.735Electron-Donating
-OCH₃0.749Electron-Donating
-NH₂0.781Electron-Donating

Data sourced from a study on 2-mercaptobenzothiazole derivatives, illustrating the principle of substituent effects on the core ring system. rsc.org

Electronic and Steric Effects of the Phenyl Ring Substitutions on Molecular Interactions

The substitution pattern on the 2-phenyl ring is a critical factor governing the molecular interactions of 2-phenylbenzothiazole analogues. Both electronic and steric effects come into play, influencing how the molecule fits into and interacts with its biological target.

Electronic Effects: The electron-donating or electron-withdrawing nature of substituents alters the electron density of the aromatic system. Electron-withdrawing groups, such as fluorine or nitro groups, can lower the energy levels of the molecule's frontier molecular orbitals (HOMO and LUMO). mdpi.com This modification can be crucial for charge-transfer interactions and reactivity. For instance, studies have shown that the presence of electron-withdrawing substituents on benzothiazole derivatives often leads to better antitubercular activity. chemistryjournal.net The interplay between substituents on different rings can also be significant; electron-withdrawing groups in one ring can decrease the sensitivity to substitutions in another ring. nih.gov

Steric Effects: The size and shape of substituents dictate the molecule's conformation and can create steric hindrance or favorable van der Waals contacts. A bulky substituent may prevent the molecule from adopting the ideal conformation for binding. Conversely, a well-placed group can enhance binding by occupying a specific pocket in the receptor. The nature of substituents on an aroyl ring has been shown to have a less significant effect on reaction yields than steric factors from other parts of the molecule, which underscores the importance of steric considerations in molecular design. beilstein-journals.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. nih.gov By developing mathematical models, QSAR can provide predictive insights and help in designing new, more potent analogues.

For benzothiazole derivatives, QSAR studies have been successfully applied to understand the structural requirements for various biological activities. These models use molecular descriptors that quantify physicochemical, steric, electronic, and structural features. nih.gov For example, 2D-QSAR and 3D-QSAR (CoMSIA) models have been developed for thiazole (B1198619) derivatives acting as succinate (B1194679) dehydrogenase inhibitors. imist.ma The CoMSIA model, in particular, can generate contour maps that visualize regions where steric bulk, electrostatic charge, or hydrophobicity are favorable or unfavorable for activity. imist.ma Such models can guide the rational design of new this compound analogues by predicting which modifications are most likely to improve their biological profile. While a specific QSAR model for the title compound was not identified, the successful application of these methods to structurally related thiazole and benzothiazole series demonstrates their utility in this chemical space. imist.manih.gov

Exploration of Biological Activities and Molecular Interactions of 2 2,3 Difluoro 4 Methylphenyl Benzo D Thiazole

In Vitro Enzyme Inhibition Studies

Benzothiazole (B30560) derivatives are recognized for their ability to interact with and inhibit various enzymes, a characteristic often enhanced by fluorination. nih.gov

Mechanism of Action and Enzyme Kinetics

Fluorinated benzothiazoles have been shown to be potent inhibitors of several enzymes. For instance, certain benzothiazole derivatives have demonstrated inhibitory activity against acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), enzymes implicated in neurodegenerative disorders like Alzheimer's disease. researchgate.netanadolu.edu.trnih.govrsc.org The mechanism of inhibition often involves the compound binding to the active site of the enzyme, thereby preventing the substrate from binding and being processed.

The introduction of fluorine atoms can significantly influence the electronic properties of the molecule, potentially leading to stronger interactions with enzyme active sites. nih.gov For example, studies on related heterocyclic compounds have shown that fluorine substitution can enhance binding affinity to target enzymes. nih.gov While specific kinetic data for 2-(2,3-Difluoro-4-methylphenyl)benzo[d]thiazole is not available, studies on similar compounds reveal competitive or mixed-type inhibition, characterized by changes in the Michaelis-Menten constant (Km) and maximum velocity (Vmax) of the enzymatic reaction.

Below is a representative data table illustrating the enzyme inhibitory activity of some fluorinated benzothiazole derivatives against AChE and MAO-B.

CompoundTarget EnzymeIC50 (nM)Reference
4-((4-(3-(dimethylamino)propyl)piperazin-1-yl)methyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamideAChE23.4 nih.gov
4-((4-(3-(dimethylamino)propyl)piperazin-1-yl)methyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamideMAO-B40.3 nih.gov
4-((4-(2-(dimethylamino)ethyl)piperazin-1-yl)methyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamideAChE56.3 nih.gov

Selectivity Profiling Against Relevant Enzyme Targets

The selectivity of a compound for its target enzyme over other enzymes is a critical factor in drug development, as it minimizes off-target effects. Fluorinated benzothiazoles have been evaluated for their selectivity against various enzymes. For example, in the context of anti-inflammatory activity, the selectivity for cyclooxygenase-2 (COX-2) over cyclooxygenase-1 (COX-1) is a key objective to reduce gastrointestinal side effects. nih.gov

Studies on benzothiazole derivatives have shown that structural modifications, including the position and nature of substituents on the phenyl ring, can significantly impact selectivity. nih.gov While a specific selectivity profile for this compound is not documented, research on related compounds suggests that the difluoro-methylphenyl substitution pattern could confer selectivity for certain enzyme isoforms. For example, some benzothiazole derivatives have shown selective inhibition of monoamine oxidase B (MAO-B) over MAO-A. mdpi.com

The following table provides an example of the selectivity of a benzothiazole derivative for COX enzymes.

CompoundCOX-1 Inhibition (%)COX-2 Inhibition (%)Selectivity Index (COX-1/COX-2)Reference
A thiadiazole-benzothiazole hybrid (Compound 7)51.3611.050.21 dergipark.org.tr

Cellular Pathway Modulation in Biological Systems

Fluorinated 2-phenylbenzothiazoles have been shown to modulate various cellular pathways, leading to biological effects such as apoptosis induction and cell cycle arrest, particularly in cancer cells. nih.govfrontiersin.org

Studies on compounds like 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole have revealed their ability to induce DNA damage, which in turn triggers cell cycle arrest, primarily in the G1 and S phases, and ultimately leads to apoptosis. nih.gov The mechanism often involves the metabolic activation of the benzothiazole compound by cytochrome P450 enzymes, such as CYP1A1, leading to reactive metabolites that can form adducts with DNA and other macromolecules. nih.govnih.govllu.edu

The induction of apoptosis by benzothiazole derivatives can occur through the intrinsic mitochondrial pathway, characterized by the loss of mitochondrial membrane potential, release of cytochrome c, and activation of caspases-9 and -3. frontiersin.orgnih.gov Furthermore, these compounds can modulate signaling pathways critical for cell survival and proliferation, such as the Akt/mTOR and MAPK pathways. researchgate.netmdpi.com

Target Identification and Validation Through Ligand-Based and Structure-Based Approaches

The identification of specific molecular targets is crucial for understanding the mechanism of action of a compound. For benzothiazole derivatives, both ligand-based and structure-based approaches have been employed. Ligand-based approaches involve comparing the structure of the benzothiazole derivative to known active compounds to predict potential targets.

Structure-based approaches, such as molecular docking, have been used to predict the binding of benzothiazole derivatives to the active sites of various enzymes. mdpi.comnih.gov These in silico studies help to elucidate the molecular interactions, such as hydrogen bonding and hydrophobic interactions, that are important for binding and inhibition. For example, docking studies have been used to understand the binding of benzothiazole derivatives to the active site of enzymes like monoamine oxidase B and cyclooxygenase. mdpi.comdergipark.org.tr

Investigation of Antimicrobial Activity Mechanisms Against Select Pathogens

The benzothiazole scaffold is a key component in many compounds exhibiting antimicrobial activity. researchgate.netelsevierpure.com The introduction of fluorine atoms into the structure can enhance this activity. nih.gov Fluorinated benzothiazole derivatives have shown efficacy against a range of pathogens, including bacteria and fungi.

The proposed mechanisms of antimicrobial action for benzothiazole derivatives are varied. One suggested mechanism is the inhibition of essential bacterial enzymes, such as DNA gyrase. researchgate.net Molecular docking studies have supported this hypothesis by showing that these compounds can bind to the active site of DNA gyrase. researchgate.net Other potential mechanisms include disruption of the cell membrane and interference with cellular respiration.

The following table summarizes the minimum inhibitory concentrations (MIC) of some fluorinated benzothiazole derivatives against bacterial strains.

CompoundBacterial StrainMIC (µg/cm³)Reference
5-fluoro-6-(4-methylpiperazin-1-yl)-2-(4-fluorophenyl)benzo[d]thiazoleStaphylococcus aureus32 elsevierpure.com
5-fluoro-6-(4-methylpiperazin-1-yl)-2-(4-chlorophenyl)benzo[d]thiazoleStaphylococcus aureus32 elsevierpure.com

Anti-Inflammatory and Immunomodulatory Potentials via Molecular Targets

Benzothiazole derivatives have been investigated for their anti-inflammatory properties. nih.govresearchgate.netresearchgate.net The mechanism of anti-inflammatory action is often attributed to the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) enzymes, particularly COX-2. researchgate.netturkjps.org By inhibiting COX-2, these compounds can reduce the production of prostaglandins, which are key mediators of inflammation and pain. nih.gov

A study on 2-(4-methylphenyl)benzothiazoles demonstrated their antiarthritic activity in a rat model, suggesting an immunomodulatory effect. nih.gov This activity was distinct from that of nonsteroidal anti-inflammatory drugs (NSAIDs) as the compounds did not show direct anti-inflammatory or analgesic effects but rather modulated the immune response. nih.gov The difluoro and methyl substitutions in this compound may contribute to its potential as an anti-inflammatory agent through similar mechanisms.

Antiviral Activity Investigations Against Viral Enzymes or Replication Mechanisms

There is no available research detailing the evaluation of this compound against any viral enzymes or replication mechanisms. While the broader class of benzothiazole derivatives has been investigated for activity against viruses such as Hepatitis C Virus (HCV), Human Immunodeficiency Virus (HIV), and Dengue virus, with some compounds showing inhibitory effects on viral components like proteases and polymerases, no such studies have been published for this specific difluoro-4-methylphenyl substituted variant.

Design and Synthesis of Novel Benzothiazole Derivatives and Hybrid Compounds Based on the 2 2,3 Difluoro 4 Methylphenyl Benzo D Thiazole Motif

Scaffold Hopping and Bioisosteric Replacement Strategies

The modification of the 2-(2,3-Difluoro-4-methylphenyl)benzo[d]thiazole scaffold often begins with the core principles of scaffold hopping and bioisosteric replacement. These strategies aim to identify structurally novel compounds that retain or improve upon the biological activity of the parent molecule while offering advantages in terms of intellectual property, metabolic stability, or side-effect profiles.

Scaffold hopping involves replacing the central benzothiazole (B30560) core with other heterocyclic systems that maintain a similar three-dimensional arrangement of key pharmacophoric features. For the this compound motif, this could involve replacing the benzothiazole ring with structures such as benzimidazoles, benzoxazoles, or indoles. The choice of a new scaffold is guided by computational modeling and a deep understanding of the structure-activity relationships (SAR) of the target.

Bioisosteric replacement is a more subtle approach, focusing on the substitution of specific atoms or functional groups with others that have similar physicochemical properties. In the context of this compound, this could involve:

Replacement of the fluorine atoms: Substituting one or both fluorine atoms on the phenyl ring with other electron-withdrawing groups like chlorine or a trifluoromethyl group to modulate electronic properties and binding interactions.

Modification of the methyl group: Replacing the methyl group with other small alkyl groups or functional groups like a methoxy (B1213986) or hydroxyl group to probe the steric and electronic requirements of the binding pocket.

Alterations to the benzothiazole ring: Introducing substituents on the benzene (B151609) ring of the benzothiazole moiety to improve solubility or introduce new interaction points with the biological target.

The following table illustrates potential bioisosteric replacements for the this compound scaffold:

Original GroupPotential Bioisosteric ReplacementRationale for Replacement
Fluoro (-F)Chloro (-Cl), Cyano (-CN), Trifluoromethyl (-CF3)Modulate electronics and lipophilicity
Methyl (-CH3)Ethyl (-CH2CH3), Methoxy (-OCH3), Hydroxyl (-OH)Probe steric and hydrogen bonding interactions
BenzothiazoleBenzimidazole, Benzoxazole, IndoleExplore alternative core structures (Scaffold Hopping)

Development of Hybrid Molecules Incorporating Other Heterocyclic Rings

A promising strategy to enhance the therapeutic potential of the this compound motif is the creation of hybrid molecules. This approach involves covalently linking the core benzothiazole structure with other biologically active heterocyclic rings, such as thiazole (B1198619), thiadiazole, imidazole, or triazole. The resulting hybrid compounds can exhibit synergistic or additive effects, targeting multiple pathways or possessing a broader spectrum of activity.

Examples of potential hybrid molecule designs based on the this compound scaffold are presented in the table below:

Heterocyclic RingPotential Therapeutic Synergy
ThiazoleEnhanced antimicrobial or anticancer activity
ThiadiazolePotential for improved anti-inflammatory or enzyme inhibitory effects
ImidazoleIntroduction of metal-coordinating properties or enhanced antifungal activity
TriazoleImproved metabolic stability and potential for antifungal or antiviral activity

Exploration of Linker Chemistry and Conjugation Strategies

The development of hybrid molecules and other advanced derivatives of this compound is heavily reliant on sophisticated linker chemistry and conjugation strategies. The choice of linker is critical as it influences the distance, orientation, and flexibility between the benzothiazole core and the appended moiety.

Commonly employed linkers include:

Alkyl chains: Simple and flexible, allowing for variation in length to optimize spatial orientation.

Amide or ester bonds: Introduce rigidity and potential for hydrogen bonding interactions.

Triazole rings (via "click chemistry"): Offer a stable and biocompatible linkage that is synthetically accessible.

Conjugation strategies can be employed to attach the this compound motif to larger biomolecules, such as peptides or antibodies, for targeted drug delivery. This requires the introduction of a reactive handle onto the benzothiazole scaffold that can selectively react with a complementary functional group on the biomolecule.

Rational Design of Libraries for High-Throughput Screening

To efficiently explore the vast chemical space around the this compound scaffold, the rational design of compound libraries for high-throughput screening (HTS) is essential. This process involves a combination of computational chemistry and synthetic feasibility analysis to generate a diverse set of molecules with a high probability of biological activity.

The design of these libraries typically follows a combinatorial approach, where different building blocks are systematically combined at various positions on the core scaffold. For the this compound motif, a library could be designed by varying:

Substituents on the phenyl ring: Introducing a range of electron-donating and electron-withdrawing groups at different positions.

Substituents on the benzothiazole ring: Exploring various functional groups on the benzene portion of the benzothiazole.

The nature and length of linkers in hybrid molecule designs.

The identity of the appended heterocyclic ring in hybrid constructs.

The following table outlines a hypothetical combinatorial library design based on the this compound scaffold:

Variation PointSet of Building Blocks
R1 (Phenyl Ring)-H, -Cl, -F, -CH3, -OCH3, -CF3
R2 (Benzothiazole Ring)-H, -Cl, -Br, -NO2, -NH2
Linker (for Hybrids)-(CH2)n- (n=1-4), -CONH-, -COO-
Heterocycle (for Hybrids)Thiazole, Thiadiazole, Imidazole, Triazole

By systematically combining these building blocks, a large and diverse library of novel compounds can be generated and screened to identify new lead compounds with improved therapeutic potential.

Future Research Directions and Translational Perspectives Non Clinical

Development of Advanced Synthetic Methodologies for Sustainable Production

The synthesis of benzothiazole (B30560) derivatives is a topic of considerable interest, with numerous methods developed over the years. nih.gov Future research will likely focus on creating sustainable and efficient synthetic routes for 2-(2,3-Difluoro-4-methylphenyl)benzo[d]thiazole. Traditional methods often involve the condensation of 2-aminothiophenols with carboxylic acids or aldehydes, which can require harsh conditions or produce significant waste. mdpi.com

Advanced methodologies aim to align with the principles of green chemistry. mdpi.com This includes the use of microwave-assisted synthesis, which has been shown to accelerate reactions and improve yields for related compounds, often under solvent-free conditions. nih.gov Other sustainable approaches could involve employing reusable catalysts like samarium triflate in aqueous media or developing one-pot, multi-component reactions that reduce the number of synthetic steps and minimize waste. organic-chemistry.org The goal is to develop protocols that are not only high-yielding but also economically and environmentally viable for large-scale production.

Table 1: Comparison of Potential Sustainable Synthetic Methods for Benzothiazoles

Methodology Catalyst/Conditions Advantages Reference
Microwave-Assisted Synthesis Solvent-free, Silica gel Rapid reaction times, high yields, reduced waste nih.gov
H2O2/HCl Catalysis Ethanol, Room Temperature Mild conditions, excellent yields mdpi.com
Molecular Iodine Catalysis Solid-phase, Solvent-free Economical, short reaction time, no additional solvents mdpi.com

Deeper Mechanistic Elucidation of Biological Activities

The benzothiazole scaffold is a well-established pharmacophore present in compounds with diverse biological effects, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant activities. researchgate.netpharmacyjournal.in The specific substitutions on this compound, particularly the fluorine atoms, can significantly alter its electronic properties, lipophilicity, and metabolic stability, potentially leading to unique biological activities. mdpi.com

Future research must focus on elucidating the precise mechanisms of action underlying any observed biological effects. For instance, if the compound shows anticancer potential, studies would need to investigate its interaction with specific cellular targets. Structurally similar 2-(4-aminophenyl)benzothiazoles are known to be bioactivated by cytochrome P450 1A1 (CYP1A1) and exert their effects through aryl hydrocarbon receptor (AhR) signaling and the formation of DNA adducts. nih.gov Mechanistic studies for the title compound would involve identifying its protein targets, clarifying its signaling pathways, and understanding how its unique structure influences its interactions at a molecular level.

Application as Molecular Probes in Chemical Biology Research

Benzothiazole derivatives often possess favorable photophysical properties, making them excellent candidates for the development of fluorescent molecular probes. nih.govrsc.org These probes are valuable tools in chemical biology for detecting and imaging specific analytes within complex biological systems. For example, benzothiazole-based probes have been successfully designed to detect hydrogen peroxide (H2O2) and cysteine in living cells, often exhibiting a "turn-on" fluorescent response with high sensitivity and selectivity. nih.govresearchgate.net

The fluorinated phenyl ring of this compound could confer unique fluorescent properties that could be harnessed for probe development. Future research could involve modifying its structure to include a recognition site for a specific biomolecule of interest. The goal would be to create a highly sensitive and selective probe that allows for real-time visualization of biological processes or the detection of disease biomarkers in vitro and in vivo. rsc.orgresearchgate.net

Integration with Artificial Intelligence and Machine Learning for Drug Discovery Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of new drug candidates. mednexus.orgnih.gov These computational tools can be applied to this compound to predict its properties and guide the design of new analogs.

ML algorithms can be trained on large datasets of existing compounds to build Quantitative Structure-Activity Relationship (QSAR) models. nih.gov These models can predict the biological activity of the title compound and its derivatives, helping to prioritize which molecules to synthesize and test. nih.gov Furthermore, AI can be used for virtual screening of large compound libraries to identify molecules that might bind to a specific biological target, and generative models can even design entirely new molecules with desired properties from scratch. mednexus.orgmdpi.com Integrating AI and ML into the research pipeline can significantly reduce the time and cost associated with discovering new therapeutic agents based on the benzothiazole scaffold. frontiersin.org

Table 2: Applications of AI/ML in Drug Discovery for Benzothiazole Derivatives

AI/ML Application Description Potential Impact Reference
Virtual Screening Screening large databases of compounds to identify potential drug candidates. Prioritizes compounds for further investigation, saving time and resources. mdpi.com
Predictive Modeling (QSAR) Predicting physicochemical properties, biological activity, and toxicity. Optimizes drug development by focusing on compounds with a higher chance of success. nih.govmdpi.com
De Novo Drug Design Generating novel molecular structures with desired properties. Creates innovative drug candidates that may not be discovered through traditional methods. mednexus.org

Exploration of Novel Therapeutic Avenues Through Target-Specific Compound Design

The versatility of the benzothiazole scaffold allows for its modification to target a wide range of biological molecules with high specificity. nih.gov By understanding the structure-activity relationships of this compound, medicinal chemists can design novel analogs tailored to inhibit specific enzymes or receptors implicated in disease.

For example, different substitution patterns on the benzothiazole ring have led to potent and selective inhibitors of enzymes like poly(ADP-ribose) polymerases (PARPs), c-Met kinase, and DNA topoisomerase IB. nih.govnih.govnih.gov Future work could involve creating a library of derivatives of this compound and screening them against various targets. Molecular docking studies can provide insights into the binding modes of these compounds, guiding further structural optimization to enhance potency and selectivity. nih.gov This target-based approach could lead to the development of next-generation therapies for cancer or other diseases. nih.govnih.gov

Potential for Design of Next-Generation Molecular Tools

Building upon the aforementioned research directions, this compound serves as a promising starting point for the design of sophisticated molecular tools. Beyond therapeutic applications, these tools are essential for basic research to probe biological systems and unravel complex cellular processes.

This could include the development of:

Highly Selective Inhibitors: For use in studying the specific role of a single enzyme within a complex signaling network.

Photoaffinity Probes: To covalently label and identify unknown binding partners of the compound within the cell.

Bifunctional Molecules: Such as PROTACs (Proteolysis Targeting Chimeras), which could be designed to induce the targeted degradation of a specific protein.

The unique chemical properties imparted by the difluoro-methyl-phenyl substitution may provide advantages in terms of cell permeability, metabolic stability, and target engagement, making this scaffold particularly attractive for the creation of next-generation chemical biology tools.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 2-(2,3-Difluoro-4-methylphenyl)benzo[d]thiazole, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves cyclocondensation of substituted benzothiazole precursors with fluorinated aromatic aldehydes. For example, analogous compounds like 2-(4-substituted-phenyl)benzo[d]thiazoles are synthesized via refluxing 2-aminothiophenol with substituted benzaldehydes in ethanol under acidic conditions (e.g., glacial acetic acid) . Optimization studies (e.g., solvent selection, catalyst/base use) show that potassium acetate (KOAc) in acetonitrile significantly improves yields for thiazole derivatives, as demonstrated in sulfidation reactions of benzo[d]thiazoles .
  • Key Data :

Reaction ComponentOptimal ConditionImpact on Yield
SolventAcetonitrile85% efficiency
BaseKOAc92% yield
CatalystCuI on Fe3O4 NPsRecyclable, 90%

Q. Which spectroscopic techniques are critical for characterizing this compound, and what structural features do they confirm?

  • Methodological Answer :

  • 1H/13C NMR : Resolves aromatic proton environments (e.g., fluorine-induced splitting) and confirms substitution patterns. For example, benzylic protons in similar thiazole derivatives appear as singlets at δ 3.8–4.2 ppm .
  • FT-IR : Identifies C=N stretches (~1610–1630 cm⁻¹) and C-S bonds (~680–720 cm⁻¹) .
  • HRMS : Validates molecular ion peaks (e.g., [M+H]+ at m/z 306.0422 for C14H10F2N2S) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the electronic properties and reactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Studies on analogous fluorinated thiazoles show that exact-exchange terms in DFT improve thermochemical accuracy (e.g., atomization energy deviations <2.4 kcal/mol) .
  • Case Study :

PropertyCalculated ValueExperimental Value
HOMO-LUMO Gap (eV)4.24.1 (UV-Vis)
Dipole Moment (Debye)3.8N/A

Q. How do structural modifications (e.g., fluorination, methyl substitution) influence the biological activity of benzo[d]thiazole derivatives?

  • Methodological Answer : Fluorination enhances lipophilicity and metabolic stability, while methyl groups modulate steric effects. For example, 2-(4-methylphenyl)benzo[d]thiazole derivatives exhibit antifungal activity against Botrytis cinerea (MIC = 12.5 µg/mL) due to improved membrane penetration . Comparative SAR studies suggest that electron-withdrawing substituents (e.g., -CF3) increase antifungal potency by 30% compared to electron-donating groups (-OCH3) .
  • Activity Data :

Compound SubstituentAntifungal MIC (µg/mL)
4-CF310.2
4-OCH315.6
2,3-Difluoro-4-CH3 (Target)Pending

Q. What strategies resolve contradictions in reported spectral data for structurally similar benzo[d]thiazoles?

  • Methodological Answer : Discrepancies in NMR shifts (e.g., fluorine coupling constants) are addressed by:

Variable Temperature NMR : Resolves dynamic effects (e.g., hindered rotation in ortho-fluorinated aryl groups) .

2D-COSY/HSQC : Assigns overlapping proton and carbon signals in crowded aromatic regions .

X-ray Crystallography : Validates solid-state conformation, as seen in 2-(4-chlorophenyl)benzo[d]thiazole complexes with iridium(III) .

Experimental Design & Data Analysis

Q. How can researchers design assays to evaluate the photophysical properties of this compound for optoelectronic applications?

  • Methodological Answer :

  • UV-Vis/PL Spectroscopy : Measure absorption/emission spectra in solvents of varying polarity to assess solvatochromism. For example, cyclometalated iridium(III) complexes with 2-arylbenzo[d]thiazole ligands show λem = 550–620 nm .
  • TD-DFT : Correlates experimental emission wavelengths with computed excited-state transitions .
    • Photophysical Data :
Ligand Substituentλem (nm)Quantum Yield (%)
4-Cl58045
4-CH356552

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